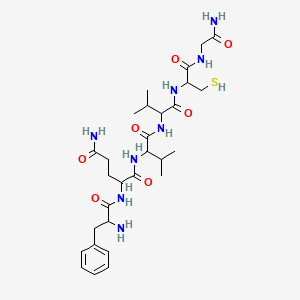
5-(Propoxymethyl)-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propoxymethyl)-2-furoic acid: is an organic compound belonging to the furan family, characterized by a furan ring substituted with a propoxymethyl group at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan derivatives.
Step 1 Alkylation: The furan ring is alkylated at the 5-position using a propoxymethyl halide under basic conditions. Common bases include sodium hydride or potassium carbonate.
Step 2 Carboxylation: The alkylated furan undergoes carboxylation at the 2-position. This can be achieved through a Grignard reaction using carbon dioxide or by direct carboxylation using carbon monoxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(Propoxymethyl)-2-furoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-(Propoxymethyl)-2-furoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furanones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, where the propoxymethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furans, nitrofurans.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(Propoxymethyl)-2-furoic acid serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in biochemical assays. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
Pharmaceutical research explores the therapeutic potential of this compound derivatives. These compounds are investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Their ability to modulate biological pathways is of particular interest in the development of new medications.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymeric materials can enhance their thermal stability and mechanical properties, making them suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 5-(Propoxymethyl)-2-furoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-furoic acid: Similar structure but with a methyl group instead of a propoxymethyl group.
5-(Hydroxymethyl)-2-furoic acid: Contains a hydroxymethyl group at the 5-position.
2-Furoic acid: Lacks the propoxymethyl group, having only the carboxylic acid at the 2-position.
Uniqueness
5-(Propoxymethyl)-2-furoic acid is unique due to the presence of the propoxymethyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and provides additional sites for chemical modification, making it more versatile in synthetic applications compared to its simpler analogs.
Propriétés
Numéro CAS |
758721-16-3 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5-(propoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-2-5-12-6-7-3-4-8(13-7)9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11) |
Clé InChI |
ZRPJJPWUOMNAQO-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1=CC=C(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)
![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)

![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)





![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)
![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)

